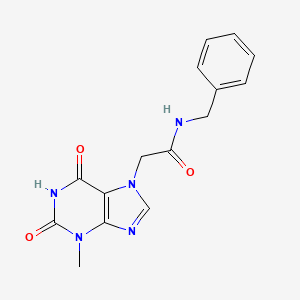

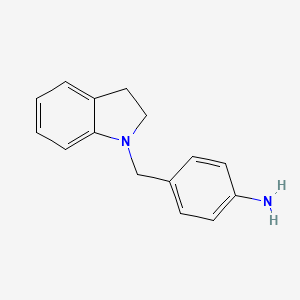

![molecular formula C11H20ClN B3018924 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride CAS No. 2225136-59-2](/img/structure/B3018924.png)

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride is a derivative of azetidine, a four-membered nitrogen-containing ring. This structure is of interest due to its potential as a building block in drug discovery, particularly because of its resemblance to piperidine, morpholine, and GABA analogues, which are significant in medicinal chemistry .

Synthesis Analysis

The synthesis of related azabicycloheptane derivatives has been achieved through various methods. A one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes was reported using [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . Another approach involved a rapid two-step synthesis using common chemicals like benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization . Additionally, chiral bicyclic azetidine derivatives were synthesized from (2S)-N-Benzoyl-2-azetidinecarboxylic acid through a series of reactions including lactamization, aldol reaction, and reduction .

Molecular Structure Analysis

The molecular structure of azabicycloheptane derivatives has been studied using X-ray crystallography. For instance, the structures of three stereoisomers of a related compound were determined, providing insight into the stereochemistry of these molecules . The crystal and molecular structure of 1-azabicyclo[3.2.0]heptane-1-methyl chloride, a related compound, was also determined, revealing a non-planar five-membered ring and a planar azetidine portion .

Chemical Reactions Analysis

Azabicycloheptane derivatives undergo various chemical reactions that are useful in synthesizing advanced building blocks for drug discovery. For example, the [2+2] photocycloaddition reaction has been utilized to create γ-aminobutyric acid analogues . Additionally, a cationic Dieckmann-type reaction followed by IBX-mediated desaturation was used to develop a stereodivergent route towards polyhydroxylated bicyclic azetidine scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloheptane derivatives are influenced by their molecular structure. The non-planarity of the five-membered ring and the planarity of the azetidine portion affect the compound's reactivity and interaction with other molecules . Dynamic NMR studies of a related 3,7-diazabicyclo[4.1.0]heptane system provided insights into the behavior of these molecules at different temperatures and their stereochemical configurations .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-(2-bicyclo[2.2.1]heptanylmethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-2-10-3-8(1)4-11(10)5-9-6-12-7-9;/h8-12H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGVWADDSYQQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CC3CNC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)

![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)

![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)

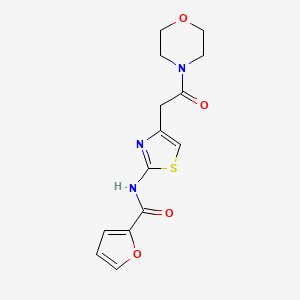

![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)

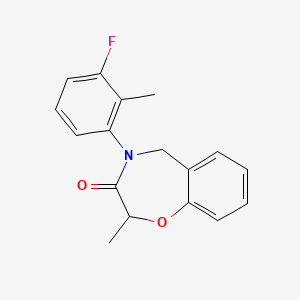

![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)